4-Chloro-2-fluoro-5-hydroxybenzaldehyde
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Overview
Description
4-Chloro-2-fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2. It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde typically involves the halogenation of hydroxybenzaldehyde derivatives. One common method includes the reaction of 4-chloro-3-fluorophenol with methanesulfonic acid, followed by extraction and purification steps. The reaction conditions often require controlled temperatures and the use of organic solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing similar synthetic routes as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 4-Chloro-2-fluoro-5-hydroxybenzoic acid.
Reduction: 4-Chloro-2-fluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and hydroxyl groups allows it to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
2-Chloro-4-fluorobenzaldehyde: Similar structure but lacks the hydroxyl group.
5-Chloro-4-fluoro-2-hydroxybenzaldehyde: Similar structure with different positions of chlorine and fluorine atoms.
Uniqueness
4-Chloro-2-fluoro-5-hydroxybenzaldehyde is unique due to the specific arrangement of chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-5-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYNJWMBHCSSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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